molecular formula C10H16N4O2S B187859 2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-propionic acid CAS No. 433253-83-9

2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-propionic acid

Cat. No. B187859
M. Wt: 256.33 g/mol
InChI Key: ZUJQHSWZNUSBNZ-UHFFFAOYSA-N
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Description

2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-propionic acid (CHTPA) is a cyclic sulfonamide derivative of propionic acid. It is a white crystalline solid with a molecular weight of 340.42 g/mol. CHTPA shows a variety of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. CHTPA has been widely studied in the scientific and medical fields, and is a promising agent for the development of new therapeutic strategies.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The compound has been studied in the context of its synthesis, specifically using cycloaddition reactions involving β-cyanocarboxylic acids, sodium azide, and zinc chloride. This process yields tetrazolic acids structurally analogous to succinic acid (Zanatta et al., 2013).

Antimicrobial Properties

  • Antibacterial Activity : Some derivatives, such as 2-[5-(aryl)-[1,3,4]oxadiazole-2-ylsulfanyl]alkanoic acids, have been synthesized and shown to exhibit antibacterial activity against various bacterial strains, including E. coli and S. aureus (Jain et al., 2009).

Antitubercular Activity

  • Mycobacterium tuberculosis Inhibition : In a study, a few compounds in this category demonstrated modest growth inhibition of Mycobacterium tuberculosis, contributing to our understanding of structure-activity relationships in antitubercular research (Sanna et al., 2002).

Anti-Inflammatory Properties

  • Comparison to Ibuprofen : Research into 2-(1H-tetrazol-5-ylsulfanyl)-N-thiazol-2-ylacetamides has found that some synthesized compounds exceeded the anti-inflammatory activity of ibuprofen. Molecular docking studies suggest high affinity for the active center of cyclooxygenase (Chaban et al., 2021).

Synthesis of Novel Derivatives

  • Novel Compounds Synthesis : The synthesis of new derivatives, such as 3-aryl-, 3-cyclohexyl-, and 3-heteroaryl-substituted-2-(1H(2H)-benzotriazol-1(2)-yl)-prop-2-enenitriles, prop-2-enamides, and propenoic acids, has been explored, indicating the chemical versatility of this compound (Sanna et al., 2002).

Metal-Organic Frameworks (MOFs)

  • Functional MOFs : Tetrazole-based carboxylic acids, which are structurally related to 2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-propionic acid, have been used as ligands for preparing functional MOFs with novel topologies, demonstrating potential in material science (Yang et al., 2022).

Potential Therapeutic Applications

  • Inhibition of Collagenase : An analogue of this compound, involving mercapto substitution, showed potential in inhibiting tissue collagenase, suggesting possible therapeutic applications in controlling collagenase-linked corneal ulcerations (Yankeelov et al., 1978).

properties

IUPAC Name

2-(1-cyclohexyltetrazol-5-yl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2S/c1-7(9(15)16)17-10-11-12-13-14(10)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJQHSWZNUSBNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NN=NN1C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337736
Record name 2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-propionic acid

CAS RN

433253-83-9
Record name 2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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